![molecular formula C12H10ClFN2O4 B1461461 2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 1152513-96-6](/img/structure/B1461461.png)
2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
説明
“2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid” is a chemical compound with the molecular weight of 300.67 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10ClFN2O4/c1-12(6-2-3-8(14)7(13)4-6)10(19)16(5-9(17)18)11(20)15-12/h2-4H,5H2,1H3,(H,15,20)(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Global Trends in Herbicide Toxicity Studies
A scientometric review analyzed global trends and gaps in studies about the toxicity of herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid), which is chemically different but related in context to herbicide research. This review provides insights into the characteristics of 2,4-D toxicity and mutagenicity, with a focus on occupational risk, neurotoxicity, resistance, and non-target species effects. The analysis suggests future research in 2,4-D toxicology should focus on molecular biology, human exposure assessment, and pesticide degradation studies (Zuanazzi et al., 2020).
Wastewater Treatment in Pesticide Production
Research on wastewater treatment from the pesticide industry, including compounds like 2,4-D and related chlorophenoxy herbicides, highlights the need for effective removal methods. Biological processes and granular activated carbon have been shown to remove these toxic pollutants by 80-90%, suggesting the importance of advanced treatment methods to mitigate environmental impacts (Goodwin et al., 2018).
Herbicide Sorption to Soil and Environmental Impact
A study reviewing the sorption of phenoxy herbicides like 2,4-D to soil, organic matter, and minerals emphasizes the role of soil parameters in herbicide retention and environmental fate. This research indicates that organic matter and iron oxides are significant sorbents for phenoxy herbicides, affecting their mobility and degradation in the soil environment (Werner et al., 2012).
Biodegradation and Environmental Remediation
Another focus is on the biodegradation of herbicides like 2,4-D, exploring microbial roles in breaking down these compounds in agricultural environments. Microorganisms play a crucial role in detoxifying and removing herbicides from the environment, pointing towards biological remediation strategies as effective in dealing with pesticide pollution (Magnoli et al., 2020).
Safety and Hazards
特性
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O4/c1-12(6-2-3-8(14)7(13)4-6)10(19)16(5-9(17)18)11(20)15-12/h2-4H,5H2,1H3,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJHCCWQWZTUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



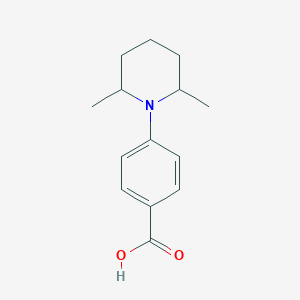


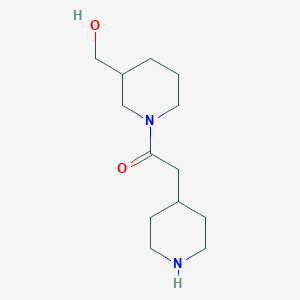
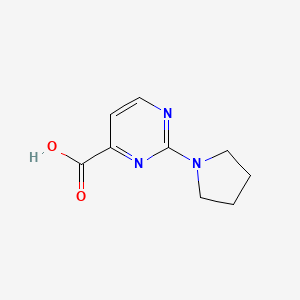
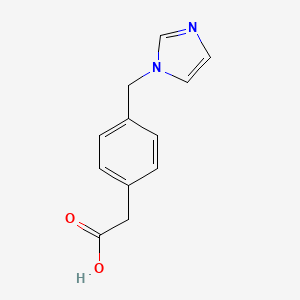
![4-chloro-N-{3-[(ethylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B1461385.png)
![2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B1461387.png)

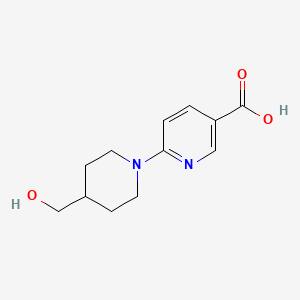

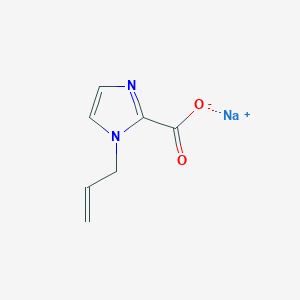

![N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1461401.png)